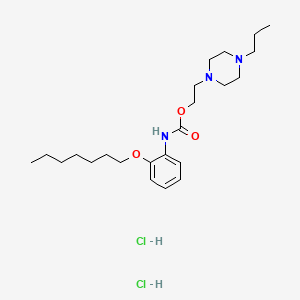
2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol is a chemical compound with the molecular formula C6H15NO2 and a molecular weight of 133.1888 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol typically involves the reaction of dimethylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactors where the reactants are mixed and heated to specific temperatures to ensure complete reaction. The product is then purified using distillation or other separation techniques to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines .
Aplicaciones Científicas De Investigación
2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Aminoethoxy)ethanol: This compound has similar structural features but differs in its functional groups and applications.
2-(2-Dimethylamino)ethanol: Another similar compound with different functional groups and properties.
Uniqueness
2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol is unique due to its specific combination of functional groups, which gives it distinct chemical and physical properties. This uniqueness makes it suitable for a wide range of applications in various fields .
Propiedades
Número CAS |
93940-10-4 |
|---|---|
Fórmula molecular |
C9H22N2O2 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
2-[1,3-bis(dimethylamino)propan-2-yloxy]ethanol |
InChI |
InChI=1S/C9H22N2O2/c1-10(2)7-9(8-11(3)4)13-6-5-12/h9,12H,5-8H2,1-4H3 |
Clave InChI |
MLNYDAYLTYEMME-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(CN(C)C)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




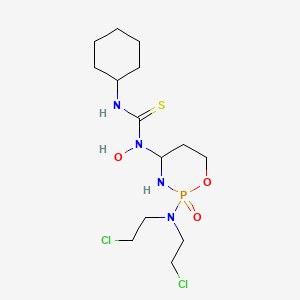
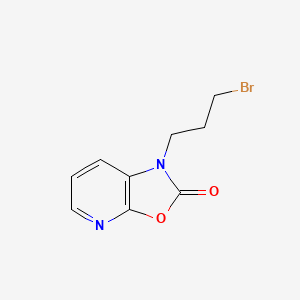
![13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one](/img/structure/B12699360.png)


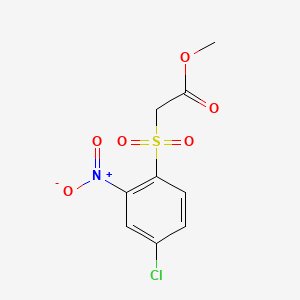
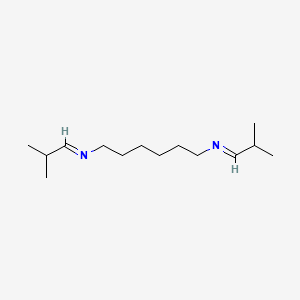
![(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium](/img/structure/B12699390.png)
![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)

